(2-fluoro-5-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine -

(2-fluoro-5-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine

Catalog Number: EVT-3954266
CAS Number:
Molecular Formula: C20H21FN4O
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist [, ]. It exhibits nanomolar affinity for human cloned and native CRF1 receptors, with minimal affinity for CRF2α receptors or the CRF binding protein []. SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and adrenocorticotropic hormone (ACTH) secretion []. It demonstrates good oral bioavailability and brain penetration, effectively reducing stress-induced physiological and behavioral changes in rodent models []. SSR125543A holds potential for the treatment of depression and some anxiety disorders [].

1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist []. It displays favorable in vitro ADMET properties, good pharmacokinetic profile, and a prolonged duration of action in vivo []. Orally administered CYM-53093 effectively antagonizes KOR agonist-induced prolactin secretion and exhibits analgesic effects in mice []. Due to its promising profile, CYM-53093 is currently undergoing phase 1 clinical trials for the treatment of neuropsychiatric disorders [].

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) []. It demonstrates good oral bioavailability and an improved pharmacokinetic profile compared to its predecessors []. In vivo studies show that AM-0687 effectively inhibits pAKT signaling and reduces IgG and IgM antibody production in animal models of inflammation []. This compound represents a promising candidate for the development of novel anti-inflammatory therapies.

5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole (Compound 29)

Compound Description: This compound, designated as Compound 29 in the relevant study, belongs to a group of 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]benzimidazoles synthesized and evaluated for their antimalarial properties []. Compound 29 exhibited potent "curative" activity against Plasmodium berghei at single subcutaneous doses []. When administered orally, it demonstrated strong suppressive activity against P. berghei, exceeding the potency of reference drugs like 1-(p-chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine and quinine hydrochloride []. Its promising activity profile prompted further preclinical toxicological studies and clinical trials for malaria treatment [].

Properties

Product Name

(2-fluoro-5-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine

IUPAC Name

N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H21FN4O/c1-13(23-11-16-10-17(26-3)4-5-19(16)21)18-12-24-20(25-14(18)2)15-6-8-22-9-7-15/h4-10,12-13,23H,11H2,1-3H3

InChI Key

IBWJQZOBYCGMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(C)NCC2=C(C=CC(=C2)OC)F)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.